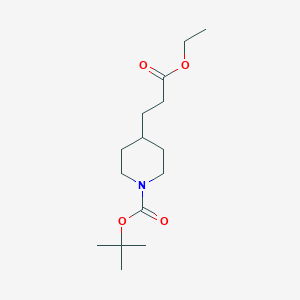

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMUFJYCJDQUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631498 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301232-45-1 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a bifunctional molecule increasingly utilized in the field of medicinal chemistry. Its structure, incorporating a protected piperidine ring and an ethyl ester functional group, makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Notably, this compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role in PROTAC-mediated protein degradation.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Reference |

| CAS Number | 301232-45-1 | [1][2][3] |

| Molecular Formula | C15H27NO4 | [3] |

| Molecular Weight | 285.38 g/mol | [3] |

| Melting Point | -3 °C | |

| Boiling Point | 320-324 °C | |

| Synonyms | Ethyl 3-(N-BOC-piperidin-4-yl)propionate, 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for the validation and application of chemical compounds. Below are detailed methodologies for key experimental procedures.

Synthesis of this compound

Reaction Scheme:

A Proposed Synthetic Workflow

Materials:

-

3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

-

Ethanol (absolute)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (anhydrous)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid in anhydrous dichloromethane.

-

Add an excess of absolute ethanol and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate sequentially with 0.5 N hydrochloric acid and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure this compound.

Determination of Melting Point

The melting point of a compound is a key indicator of its purity. For compounds that are solid at or near room temperature, the capillary method is standard. Given the reported melting point of -3 °C, this compound is a liquid at room temperature, and this value would represent its freezing point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Cool the liquid sample until it solidifies. Finely powder the solid.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid at the bottom. The sample height should be 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to get an approximate melting range. Then, cool the apparatus and use a fresh sample to heat slowly (1-2 °C per minute) as you approach the approximate melting point.

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Assembly: Add a small amount of the liquid sample into the small test tube. Place a capillary tube, with its open end down, into the test tube.

-

Heating: Immerse the test tube assembly in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Role in PROTAC Technology

This compound serves as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC molecule consists of three components:

-

A ligand that binds to a target protein of interest.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker's length and chemical nature are critical for the proper orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the target protein for degradation by the proteasome.

Mechanism of Action of a PROTAC.

References

An In-depth Technical Guide to Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identifiers and Properties

This compound is a heterobifunctional chemical entity commonly utilized as a linker in the synthesis of PROTACs.[1][2] Its structural features allow for the connection of a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.

Below is a summary of its key identifiers and physicochemical properties.

| Identifier | Value | Reference |

| CAS Number | 301232-45-1 | [1] |

| Molecular Formula | C15H27NO4 | [3] |

| Molecular Weight | 285.38 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester, Ethyl 3-(N-BOC-piperidin-4-yl)propioate | [3] |

Role in PROTAC Drug Development

PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][5] These chimeric molecules consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6]

This compound serves as a versatile linker in PROTAC design. The piperidine ring provides a rigid scaffold, while the ethoxy-oxopropyl chain offers a flexible spacer with a terminal functional group suitable for conjugation to either the POI-binding ligand or the E3 ligase ligand. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis of the final PROTAC molecule.

The fundamental role of a PROTAC is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general workflow for its incorporation into a PROTAC can be outlined. The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target-binding ligand, the E3 ligase-binding ligand, and the linker, followed by their conjugation.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where the linker, such as this compound, is a central component.

Note: The specific synthetic route for this compound and its subsequent conjugation would be dependent on the specific chemical functionalities of the POI-binding and E3 ligase-binding ligands. Common conjugation chemistries include amide bond formation, click chemistry, and ether synthesis.

Signaling Pathways

As a linker molecule, this compound itself does not directly participate in or modulate specific signaling pathways. Its function is to tether the two active components of the PROTAC. The overall biological effect of a PROTAC is the downregulation of the target protein, which in turn affects the signaling pathways in which the target protein is involved.

For instance, if the target protein is a kinase involved in a cancer proliferation pathway, the PROTAC-mediated degradation of this kinase would lead to the inhibition of that pathway. A specific signaling pathway diagram would be dependent on the particular target protein of the PROTAC being synthesized.

Conclusion

This compound is a valuable chemical tool in the rapidly advancing field of targeted protein degradation. Its utility as a linker in PROTAC synthesis enables the development of novel therapeutics for a wide range of diseases. Further research into the synthesis and application of this and other linkers will continue to drive innovation in drug discovery.

References

- 1. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. PROTAC Linkers | BroadPharm [broadpharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. explorationpub.com [explorationpub.com]

An In-depth Technical Guide to tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a substituted piperidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine nitrogen and an ester-containing side chain, makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Piperidine moieties are prevalent in a vast array of pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of this compound, with a focus on detailed experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and suppliers.

| Property | Value |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| CAS Number | 301232-45-1 |

| Appearance | Not specified in literature (likely a colorless to pale yellow oil or solid) |

| IUPAC Name | This compound |

| Synonyms | 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester, Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate |

Synthesis and Experimental Protocols

Method 1: Horner-Wadsworth-Emmons Reaction and Subsequent Reduction

This two-step approach involves the olefination of a piperidine-4-carboxaldehyde derivative followed by the reduction of the resulting α,β-unsaturated ester.

Step 1: Synthesis of tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate

The first step is a Horner-Wadsworth-Emmons reaction between tert-butyl 4-formylpiperidine-1-carboxylate and triethyl phosphonoacetate.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired α,β-unsaturated ester.

Step 2: Reduction of the Alkene

The double bond of the α,β-unsaturated ester is then reduced to afford the target compound. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

-

Dissolve the tert-butyl 4-(3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or ¹H NMR until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by column chromatography may be performed if necessary.

Workflow for Horner-Wadsworth-Emmons Synthesis

Caption: Synthetic workflow via Horner-Wadsworth-Emmons reaction.

Method 2: Michael Addition

An alternative approach is the conjugate or Michael addition of a suitable nucleophile to an α,β-unsaturated ester derived from the piperidine scaffold.

Experimental Protocol:

-

Prepare the Michael acceptor, tert-butyl 4-acryloylpiperidine-1-carboxylate, from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate through oxidation to the aldehyde followed by a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate.

-

In a typical Michael addition, a nucleophile such as the enolate of diethyl malonate is generated by treatment with a base like sodium ethoxide (NaOEt) in ethanol.

-

The Michael acceptor is then added to the solution of the nucleophile at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until completion, as monitored by TLC.

-

Work-up involves quenching the reaction with a weak acid (e.g., acetic acid or saturated NH₄Cl), followed by extraction with an organic solvent.

-

The subsequent steps would involve hydrolysis and decarboxylation to remove one of the ester groups from the malonate adduct, yielding the target compound.

Workflow for Michael Addition Synthesis

Caption: Synthetic workflow via Michael Addition.

Applications in Drug Discovery and Development

While specific biological activities or targets for this compound are not extensively reported in the public domain, its structural motifs are present in numerous biologically active compounds. The piperidine ring is a key pharmacophore in drugs targeting the central nervous system, cardiovascular system, and in antiviral and anticancer agents.[1][3][4][5]

The propanoate side chain can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen, allowing for further functionalization, such as N-alkylation or N-arylation, to explore structure-activity relationships (SAR) in a drug discovery program.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of:

-

Enzyme inhibitors: The carboxylic acid derivative could act as a mimic of a natural substrate or bind to the active site of enzymes.

-

Receptor ligands: The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs).

-

PROTACs (Proteolysis Targeting Chimeras): The functional handles on this molecule could be used to attach linkers for the development of PROTACs.

Signaling Pathways and Biological Workflows

Currently, there is no specific information in the scientific literature that directly implicates this compound in any particular signaling pathway. Its role would be as a synthetic intermediate for the creation of novel molecules that could then be screened for their effects on various biological pathways.

The general workflow for utilizing this compound in a drug discovery context would follow a standard medicinal chemistry approach.

Drug Discovery Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its physicochemical properties, safety and handling procedures, a representative synthetic protocol, and the broader context of piperidine derivatives in drug discovery.

Compound Identification and Properties

This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This protecting group enhances the compound's stability and facilitates its use in multi-step organic syntheses.[1][2]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 145848-96-4 |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Synonyms | 1-Boc-4-(2-ethoxycarbonylethyl)piperidine, 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester |

Safety and Handling

Table 2: General Safety and Handling Precautions

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[3] |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |

| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. Ingestion: Do not induce vomiting. Wash out mouth with water. Seek medical attention. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |

Representative Experimental Protocol: Synthesis

While a specific, published protocol for the synthesis of this compound is not available, a plausible route can be derived from general methods for the synthesis of N-Boc protected piperidine derivatives.[4][5][6] The following is a representative procedure.

Objective: To synthesize this compound.

Materials:

-

4-Piperidinepropionic acid ethyl ester

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinepropionic acid ethyl ester (1 equivalent) in dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Boc Protection: To the stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.

Role in Drug Discovery and Development

The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds and approved drugs.[7][8] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[9][10][11]

The Boc-protected nature of this compound makes it a versatile intermediate for the synthesis of more complex molecules.[2] The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing multiple points for further chemical modification. The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions.[12]

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of Boc-protected piperidine derivatives like the title compound.

Caption: General workflow for synthesis and functionalization.

Representative Signaling Pathway Modulation

Piperidine derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer. The following diagram depicts a simplified, hypothetical signaling cascade that could be targeted by a therapeutic agent derived from a piperidine scaffold.

Caption: Hypothetical signaling pathway modulation.

References

- 1. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 12. peptide.com [peptide.com]

Solubility Profile of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate in common organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous molecules to provide a robust predictive assessment. This guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, and screening assays involving this compound.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily determined by its molecular structure, including the presence of polar and nonpolar functional groups. This compound possesses both lipophilic and polar characteristics that influence its solubility profile.

-

Boc (tert-butyloxycarbonyl) Group: This bulky, nonpolar protecting group significantly contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar organic solvents.

-

Piperidine Ring: The core piperidine structure is a saturated heterocycle that provides a degree of polarity due to the nitrogen atom, but its overall character in this context is largely nonpolar.

-

Ethoxy-3-oxopropyl Chain: The ethyl ester group introduces polarity and the potential for hydrogen bonding, which can enhance solubility in more polar solvents.

Based on these structural components, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1.

Data Presentation: Predicted Solubility

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | High | These solvents can effectively solvate both the polar ester group and the nonpolar Boc-piperidine core of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | The ester group can hydrogen bond with protic solvents, but the bulky, nonpolar Boc group may limit high solubility. |

| Nonpolar | Toluene, Hexanes, Cyclohexane | Low to Moderate | The significant nonpolar character imparted by the Boc group and the hydrocarbon backbone suggests some solubility, but the polar ester will limit miscibility. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental verification is essential. The following is a general protocol for determining the solubility of a solid organic compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvents (e.g., Dichloromethane, Methanol, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge (optional)

-

Pipettes and tips

Procedure:

-

Preparation: Accurately weigh a small amount of the compound (e.g., 5 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

-

Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the vial for any undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 100 µL). After each addition, vortex the vial thoroughly and allow it to equilibrate.

-

Endpoint Determination: The endpoint is reached when the entire solid has completely dissolved, resulting in a clear solution.

-

Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound. For example, if 5 mg of the compound dissolved in a total volume of 0.5 mL of solvent, the solubility is approximately 10 mg/mL.

-

(Optional) Confirmation: For borderline cases where it is difficult to visually determine if all the solid has dissolved, centrifuge the vial at high speed for 5-10 minutes. The presence of a pellet at the bottom of the vial indicates that the compound is not fully dissolved.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for determining the solubility of a compound.

Potential Research Applications of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: A Technical Guide for Drug Discovery

Abstract

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS). This technical guide outlines the potential research applications of this compound, focusing on its utility as a scaffold for the synthesis of novel therapeutic agents. We present hypothetical research workflows, detailed experimental protocols for the synthesis of derivatives, and methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this versatile molecule for the discovery of new drugs.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and bioactive natural products. Its prevalence in drug design can be attributed to its favorable physicochemical properties, including its ability to improve aqueous solubility and its frequent role as a pharmacophore that can interact with various biological targets. Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, analgesic, and antipsychotic effects.

This compound (herein referred to as Compound 1) is a strategically functionalized piperidine derivative. The N-Boc protecting group allows for selective modification of the piperidine nitrogen, while the ethyl propanoate side chain, with its β-keto-ester functionality, offers multiple avenues for chemical elaboration. This makes Compound 1 an attractive starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Potential Therapeutic Targets and Research Applications

Based on the known biological activities of structurally related piperidine derivatives, we propose several promising research avenues for derivatives of Compound 1.

Central Nervous System (CNS) Disorders: GABA-A Receptor Modulation

The piperidine moiety is a common feature in many CNS-active drugs due to its ability to impart favorable properties for crossing the blood-brain barrier. A particularly promising area of investigation is the modulation of GABA-A receptors. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the CNS and are well-established targets for drugs treating anxiety, epilepsy, and sleep disorders.

Derivatives of piperine, a natural product containing a piperidine ring, have been shown to modulate GABA-A receptors. By modifying the side chain of Compound 1, it is plausible to develop novel positive allosteric modulators (PAMs) of GABA-A receptors with potentially improved subtype selectivity and reduced side effects compared to existing benzodiazepines.

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

Figure 1: Proposed mechanism of GABA-A receptor modulation by a derivative of Compound 1.

Analgesia: Opioid and Non-Opioid Pathways

The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and pethidine. By designing derivatives of Compound 1 that mimic the key pharmacophoric features of these drugs, novel analgesics could be developed. Research could focus on creating agonists, partial agonists, or antagonists for mu, delta, and kappa opioid receptors.

Furthermore, non-opioid analgesic pathways could be explored. For instance, certain piperidine derivatives have shown activity as inhibitors of enzymes involved in pain signaling or as modulators of ion channels.

Oncology

Piperidine-containing compounds have been investigated as anticancer agents, targeting various aspects of cancer cell biology, including cell cycle progression, apoptosis, and signal transduction pathways. A library of derivatives from Compound 1 could be screened against a panel of cancer cell lines to identify potential hits for further development.

Synthetic Strategies and Experimental Protocols

The chemical versatility of Compound 1 allows for the synthesis of a wide array of derivatives. The following sections outline key synthetic transformations and provide detailed experimental protocols that can be adapted for this purpose.

Proposed Synthetic Workflow

Figure 2: Proposed workflow for the synthesis of a diverse library of compounds from Compound 1.

Modification of the Ethyl Propanoate Side Chain

3.1.1. Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further modifications, such as amide bond formation.

-

Experimental Protocol: Saponification of the Ethyl Ester

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid derivative.

-

3.1.2. Amide Synthesis

The resulting carboxylic acid can be coupled with a variety of primary and secondary amines to generate a library of amides.

-

Experimental Protocol: Amide Coupling

-

Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

-

3.1.3. Knorr Pyrazole Synthesis

The β-keto-ester functionality is a suitable precursor for the Knorr pyrazole synthesis, allowing for the creation of a library of pyrazole derivatives.

-

Experimental Protocol: Knorr Pyrazole Synthesis

-

In a round-bottom flask, combine this compound (1.0 eq) and a substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the pyrazole derivative.

-

Deprotection of the Piperidine Nitrogen

The N-Boc protecting group can be readily removed under acidic conditions to yield the free piperidine, which can then be further functionalized.

-

Experimental Protocol: N-Boc Deprotection

-

Dissolve the N-Boc protected piperidine derivative in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as the corresponding salt (TFA or HCl salt).

-

Collect the solid by filtration and dry under vacuum.

-

Biological Evaluation Protocols

The synthesized derivatives should be subjected to a battery of in vitro and in vivo assays to determine their biological activity.

Proposed Biological Evaluation Workflow

Figure 3: General workflow for the biological evaluation of a synthesized compound library.

In Vitro Assay: Electrophysiological Evaluation of GABA-A Receptor Modulation

-

Objective: To determine if the synthesized compounds modulate the activity of GABA-A receptors.

-

Method: Two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

-

Protocol:

-

Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA-A receptor subunits.

-

After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl.

-

Clamp the membrane potential at -70 mV.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply the test compound along with GABA and record the change in current amplitude.

-

A potentiation of the GABA-induced current indicates positive allosteric modulation.

-

Perform dose-response experiments to determine the EC50 of the compound's modulatory effect.

-

In Vivo Assay: Evaluation of Analgesic Activity

-

Objective: To assess the analgesic properties of the synthesized compounds in an animal model of pain.

-

Method: Hot plate test in mice.

-

Protocol:

-

Administer the test compound to mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined time, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).

-

A significant increase in the latency time compared to a vehicle-treated control group indicates an analgesic effect.

-

A cut-off time is used to prevent tissue damage.

-

Include a positive control group (e.g., morphine) for comparison.

-

Data Presentation and Interpretation

All quantitative data from the biological assays should be systematically collected and organized for clear interpretation and comparison.

Table 1: Hypothetical Biological Activity Data for a Series of Amide Derivatives

| Compound ID | R Group (Amine) | GABA-A Modulation (EC50, µM) | Analgesic Activity (% MPE at 10 mg/kg) |

| 1a | Benzylamine | 1.5 | 65 |

| 1b | 4-Fluorobenzylamine | 0.8 | 78 |

| 1c | Cyclohexylamine | 5.2 | 42 |

| 1d | Morpholine | > 10 | 15 |

% MPE = Maximum Possible Effect

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. Its strategic functionalization provides multiple handles for chemical diversification, enabling the exploration of a broad chemical space. The proposed research applications, particularly in the areas of CNS disorders and analgesia, are supported by the well-established importance of the piperidine scaffold in these fields. The synthetic strategies and biological evaluation protocols outlined in this guide provide a robust framework for initiating a drug discovery program based on this promising building block. Future work should focus on the synthesis and screening of diverse libraries of derivatives to identify lead compounds for further optimization and preclinical development.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. The presence of a Boc-protected piperidine ring and an ethyl ester allows for selective transformations at either terminus of the molecule, making it a valuable scaffold for the synthesis of diverse compound libraries for drug discovery and development.

Hydrolysis of the Ethyl Ester to Form 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

The selective hydrolysis of the ethyl ester is a critical first step for subsequent derivatization, such as amide coupling. The following protocol utilizes a base-catalyzed method that is compatible with the acid-sensitive Boc-protecting group.[1]

Experimental Protocol: Ester Hydrolysis

-

To a solution of this compound (1.0 eq) in a mixture of methanol (MeOH) and water (2.5:1 v/v), add lithium bromide (LiBr, 3.0 eq).

-

To this mixture, add tert-butylamine (t-BuNH₂, 10.0 eq).

-

Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol and tert-butylamine.

-

Dilute the residue with water and acidify to pH 3-4 with a 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.

-

The product, 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, can be further purified by column chromatography if necessary.

Data Presentation: Expected Results for Ester Hydrolysis

| Parameter | Expected Value |

| Product | 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid |

| CAS Number | 154775-43-6 |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

Workflow for Ester Hydrolysis

Amide Coupling with 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

The resulting carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives. Standard peptide coupling reagents can be employed for this transformation. The following protocol details a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[2][3][4]

Experimental Protocol: Amide Coupling

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Data Presentation: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |

| EDC | HOBt | DIPEA | DCM/DMF | 4 - 24 | 75 - 90 |

| HATU | None | DIPEA | DMF | 2 - 6 | 80 - 95 |

Signaling Pathway for Amide Coupling

Reduction of the Ethyl Ester to Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

The ethyl ester can be reduced to the corresponding primary alcohol, which can then be used in further synthetic transformations such as ether synthesis or oxidation to an aldehyde. Lithium aluminum hydride is a potent reducing agent suitable for this purpose.[5][6]

Experimental Protocol: Ester Reduction

-

To a stirred solution of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Stir the resulting mixture vigorously for 30 minutes until a granular precipitate forms.

-

Filter the solid through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude alcohol.

-

Purify the product, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, by silica gel column chromatography.

Data Presentation: Expected Results for Ester Reduction

| Parameter | Expected Value |

| Product | Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate |

| CAS Number | 156185-63-6 |

| Molecular Formula | C₁₃H₂₅NO₃ |

| Molecular Weight | 243.34 g/mol |

| Typical Yield | 80-90% |

| Appearance | Colorless oil or low-melting solid |

Workflow for Ester Reduction

Deprotection of the Boc Group

Removal of the Boc protecting group exposes the secondary amine of the piperidine ring, allowing for N-alkylation, N-arylation, or acylation reactions. This is typically achieved under acidic conditions.[7][8]

Experimental Protocol: Boc Deprotection

-

Dissolve the Boc-protected piperidine derivative (1.0 eq) in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify with a saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine derivative.

Data Presentation: Expected Results for Boc Deprotection

| Parameter | Expected Value |

| Product | Ethyl 3-(piperidin-4-yl)propanoate |

| Typical Yield | >95% |

| Appearance | Oil or solid (often isolated as a salt) |

Logical Relationship for Boc Deprotection

References

- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS No. 301232-45-1), a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the hydrolysis of the ethyl ester to its corresponding carboxylic acid and its subsequent use in amide bond formation, a critical step in the assembly of complex drug molecules.

Overview and Key Applications

This compound, also known as Ethyl 3-(N-BOC-piperidin-4-yl)propionate, serves as a versatile bifunctional linker. The presence of a Boc-protected piperidine ring and an ethyl ester allows for sequential and selective chemical modifications. Its primary application lies in the construction of PROTACs, where it acts as a linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.[1]

To be utilized in the synthesis of PROTACs and other amide-containing molecules, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid, 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS No. 154775-43-6). This carboxylic acid is then activated and coupled with an amine to form a stable amide bond.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

This protocol details the conversion of this compound to 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid.

Reaction Scheme:

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H2O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve this compound in a mixture of THF and water (typically a 3:1 to 1:1 ratio).

-

Add an excess of lithium hydroxide (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the THF by rotary evaporation.

-

Acidify the remaining aqueous solution to a pH of approximately 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid as a solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Lithium hydroxide (LiOH) |

| Solvent | THF/H2O |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Protocol 2: Amide Coupling of the Carboxylic Acid

This protocol describes the coupling of 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid with a primary or secondary amine using HATU as the coupling agent.

Reaction Scheme:

Materials:

-

3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

-

Amine (R-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1-1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid |

| Coupling Agent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-90% |

Visualizations

Workflow for PROTAC Linker Preparation and Coupling

The following diagram illustrates the two-step process of preparing the carboxylic acid linker and its subsequent amide coupling.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate as a versatile starting material in the synthesis of novel heterocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutics.[1] This document outlines the synthesis of fused and spirocyclic heterocyclic systems, leveraging the functionalities of the title compound.

Synthesis of a Fused Bicyclic Piperidine via Intramolecular Dieckmann Condensation

The presence of a propionate ester moiety on the piperidine ring of this compound makes it an ideal precursor for the synthesis of bicyclic systems through intramolecular cyclization. One of the most effective methods for achieving this transformation is the Dieckmann condensation, which involves the intramolecular reaction of a diester in the presence of a strong base to form a cyclic β-keto ester.

To utilize this methodology, the starting material must first be converted into a suitable diester. This can be achieved through a Claisen condensation reaction with a suitable electrophile, such as diethyl carbonate.

Experimental Protocols

1.1. Synthesis of tert-butyl 4-(1-ethoxycarbonyl-2-oxopropyl)piperidine-1-carboxylate (β-keto ester precursor)

This protocol describes the synthesis of the β-keto ester intermediate required for the subsequent intramolecular cyclization.

| Parameter | Value |

| Reactants | This compound, Diethyl carbonate, Sodium ethoxide |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Acidic quench (e.g., dilute HCl), Extraction with ethyl acetate, Brine wash, Drying over Na2SO4 |

| Purification | Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) |

| Expected Yield | 60-75% |

Methodology:

-

To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add this compound (1.0 eq.).

-

Add diethyl carbonate (1.5 eq.) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with a dilute aqueous solution of hydrochloric acid until the pH is neutral.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired β-keto ester.

1.2. Intramolecular Dieckmann Condensation to yield tert-butyl 6-oxo-octahydropyrido[1,2-a]pyridine-8-carboxylate

This protocol details the intramolecular cyclization of the β-keto ester to form the fused bicyclic system.

| Parameter | Value |

| Reactant | tert-butyl 4-(1-ethoxycarbonyl-2-oxopropyl)piperidine-1-carboxylate |

| Base | Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) |

| Solvent | Anhydrous Toluene or THF |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Careful quenching with water, Acidification, Extraction with ethyl acetate, Brine wash, Drying over Na2SO4 |

| Purification | Column chromatography or Recrystallization |

| Expected Yield | 70-85% |

Methodology:

-

To a suspension of sodium hydride (1.5 eq.) in anhydrous toluene, add a solution of tert-butyl 4-(1-ethoxycarbonyl-2-oxopropyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous toluene dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and carefully quench with water.

-

Acidify the aqueous layer with dilute HCl and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Figure 1. Synthetic pathway to a fused bicyclic piperidine.

Synthesis of a Spirocyclic Heterocycle via Reductive Amination and Lactamization

The aldehyde derivative of the title compound, tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, can serve as a key intermediate for the synthesis of spirocyclic heterocycles. Through reductive amination with an amino acid ester followed by intramolecular lactamization, a spiro[piperidine-4,3'-pyrrolidin]-2'-one can be constructed.

Experimental Protocols

2.1. Synthesis of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

This protocol describes the reduction of the ethyl ester to the corresponding aldehyde.

| Parameter | Value |

| Reactant | This compound |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) |

| Solvent | Anhydrous Dichloromethane (DCM) or Toluene |

| Temperature | -78 °C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Quenching with methanol and Rochelle's salt solution, Extraction with DCM, Brine wash, Drying over Na2SO4 |

| Purification | Column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) |

| Expected Yield | 75-90% |

Methodology:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C.

-

Add DIBAL-H (1.1 eq., 1.0 M in hexanes) dropwise to the solution.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

-

Stir the mixture vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.

2.2. Synthesis of tert-butyl 2'-oxospiro[piperidine-4,3'-pyrrolidine]-1-carboxylate

This protocol outlines the one-pot reductive amination and subsequent lactamization to form the spirocyclic product.

| Parameter | Value |

| Reactants | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, Glycine methyl ester hydrochloride, Triethylamine |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) |

| Solvent | Dichloroethane (DCE) or Dichloromethane (DCM) |

| Temperature | Room temperature |

| Reaction Time | 12-16 hours |

| Work-up | Quenching with saturated NaHCO3 solution, Extraction with DCM, Brine wash, Drying over Na2SO4 |

| Purification | Column chromatography (Silica gel, DCM:Methanol gradient) |

| Expected Yield | 50-65% |

Methodology:

-

To a solution of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (1.0 eq.) in DCE, add glycine methyl ester hydrochloride (1.2 eq.) and triethylamine (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC. The reaction will proceed through the formation of the secondary amine intermediate, which will then undergo spontaneous intramolecular lactamization.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the spirocyclic lactam by column chromatography.

Figure 2. Synthetic pathway to a spirocyclic piperidine.

These protocols provide a foundation for the synthesis of novel and complex heterocyclic structures from a readily available piperidine derivative. The resulting fused and spirocyclic scaffolds are of significant interest in drug discovery programs due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties. Further derivatization of these core structures can be explored to generate libraries of compounds for biological screening.

References

Application Notes and Protocols for tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate , a key pharmaceutical intermediate. This document details its synthesis, chemical properties, and its crucial role as a building block in the development of active pharmaceutical ingredients (APIs). The provided protocols offer detailed, step-by-step procedures for its preparation and subsequent utilization in synthetic schemes.

Chemical Properties and Specifications

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl propionate substituent at the 4-position. The Boc group provides stability and allows for selective reactions at other sites of the molecule.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(2-Ethoxycarbonylethyl)piperidine-1-carboxylic acid tert-butyl ester, N-Boc-4-(2-ethoxycarbonylethyl)piperidine |

| CAS Number | 301232-45-1 |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Purity | Typically ≥97% |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the readily available N-Boc-4-piperidone. The synthetic pathway involves a Horner-Wadsworth-Emmons reaction followed by a catalytic hydrogenation.

Caption: Synthetic workflow for the target intermediate.

Step 1: Horner-Wadsworth-Emmons Reaction

This step involves the olefination of N-Boc-4-piperidone with triethyl phosphonoacetate to yield the α,β-unsaturated ester intermediate, tert-butyl 4-(2-ethoxycarbonylethenyl)piperidine-1-carboxylate. The use of a mild base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with lithium chloride is often preferred to avoid side reactions.

Materials:

-

N-Boc-4-piperidone

-

Triethyl phosphonoacetate

-

Lithium chloride (LiCl), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a solution of anhydrous lithium chloride (1.2 equivalents) in anhydrous acetonitrile, add triethyl phosphonoacetate (1.2 equivalents) and DBU (1.2 equivalents) at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes.

-

Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the unsaturated intermediate.

Expected Yield: 85-95%

Step 2: Catalytic Hydrogenation

The unsaturated intermediate is then reduced to the final saturated product via catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Materials:

-

tert-Butyl 4-(2-ethoxycarbonylethenyl)piperidine-1-carboxylate

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Protocol:

-

Dissolve the unsaturated intermediate (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with an inert gas, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is completely consumed.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Expected Yield: >95% (often quantitative)

Application in Pharmaceutical Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a common motif in many biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Example Application: Synthesis of a GPR119 Agonist Precursor

This intermediate is a key building block for the synthesis of precursors to potent GPR119 agonists, which are being investigated for the treatment of type 2 diabetes and obesity. The following workflow illustrates its utility.

Caption: Application in GPR119 agonist synthesis.

Protocol: Hydrolysis of the Ethyl Ester

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Dissolve the starting ester (1.0 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 - 2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. Keep the catalyst moist with solvent.

-

Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Purity |

| 1 | Horner-Wadsworth-Emmons | N-Boc-4-piperidone, Triethyl phosphonoacetate, LiCl, DBU | 85-95% | >95% after chromatography |

| 2 | Catalytic Hydrogenation | Unsaturated ester, H₂, 10% Pd/C | >95% | >98% |

| 3 | Ester Hydrolysis | Saturated ester, LiOH | >90% | >98% |

Application Notes and Protocols for Catalytic Reactions with Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine nitrogen and an ethyl ester, allows for selective manipulations and further derivatization. This document provides detailed application notes and a hypothetical protocol for a plausible catalytic reaction involving this substrate: the chemoselective reduction of the ethyl ester to the corresponding primary alcohol. This transformation is a key step in converting the molecule into a versatile intermediate for the introduction of diverse functionalities.

Application Note: Catalytic Hydrogenation of this compound

The selective reduction of the ester moiety in this compound to a primary alcohol can be effectively achieved through catalytic hydrogenation. This method offers a clean and efficient alternative to metal hydride reducing agents, often with milder reaction conditions and easier work-up procedures. The resulting product, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, is a valuable intermediate for etherification, esterification, and other functional group transformations.

A variety of catalysts can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Precious metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are often effective. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

Key Considerations for Catalytic Hydrogenation:

-

Catalyst Selection: The activity and selectivity of the catalyst are crucial. For ester reduction, more active catalysts like PtO2 (Adam's catalyst) or bimetallic catalysts may be required under milder conditions.

-

Solvent Choice: Protic solvents like ethanol or methanol are commonly used and can participate in the reaction mechanism.

-

Hydrogen Pressure: Higher hydrogen pressures generally increase the reaction rate.

-

Temperature: The reaction temperature can be adjusted to optimize the reaction rate and minimize side reactions.

-

Substrate Purity: Impurities in the starting material can poison the catalyst and hinder the reaction.

Experimental Protocol: Catalytic Hydrogenation of the Ethyl Ester

This protocol describes a general procedure for the catalytic hydrogenation of this compound to yield Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.

Materials:

-

This compound

-

10% Palladium on Carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Parr shaker or similar hydrogenation apparatus

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a high-pressure reaction vessel, add this compound (1.0 eq).

-

Add 10% Pd/C (5 mol%).

-

Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas three times to remove air.

-

Purge the vessel with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-